
3-Methyl-2,4,6-trinitrophenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,4,6-trinitrophenyl thiocyanate is a chemical compound with the molecular formula C8H4N4O6S It is known for its complex structure, which includes a phenyl ring substituted with three nitro groups, a methyl group, and a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4,6-trinitrophenyl thiocyanate typically involves the nitration of 3-methylphenol followed by the introduction of the thiocyanate group. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, and it is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,4,6-trinitrophenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the thiocyanate group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can lead to the formation of 3-methyl-2,4,6-triaminophenyl thiocyanate, while substitution reactions can yield various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,4,6-trinitrophenyl thiocyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,4,6-trinitrophenyl thiocyanate involves its interaction with specific molecular targets and pathways. The nitro groups and thiocyanate group play a crucial role in its reactivity and biological activity. The compound can interact with cellular components, leading to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trinitrophenyl thiocyanate
- 3-Methyl-2,4,6-trinitrophenyl isothiocyanate
- 2,4,6-Trinitrophenyl isothiocyanate
Uniqueness
3-Methyl-2,4,6-trinitrophenyl thiocyanate is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural difference sets it apart from other similar compounds and can lead to distinct properties and applications.
Eigenschaften
CAS-Nummer |
61011-84-5 |
|---|---|
Molekularformel |
C8H4N4O6S |
Molekulargewicht |
284.21 g/mol |
IUPAC-Name |
(3-methyl-2,4,6-trinitrophenyl) thiocyanate |
InChI |
InChI=1S/C8H4N4O6S/c1-4-5(10(13)14)2-6(11(15)16)8(19-3-9)7(4)12(17)18/h2H,1H3 |
InChI-Schlüssel |
SXPXKMAZEQYQLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




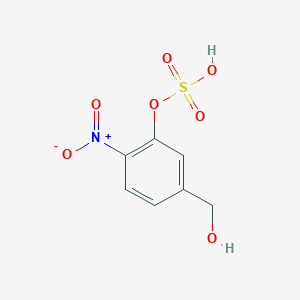


![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)

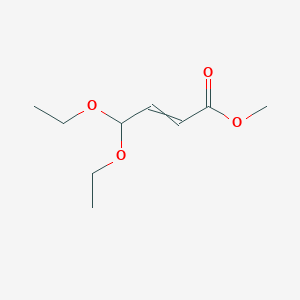
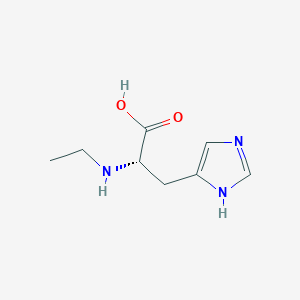
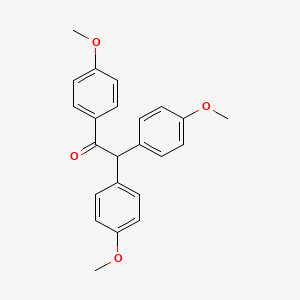
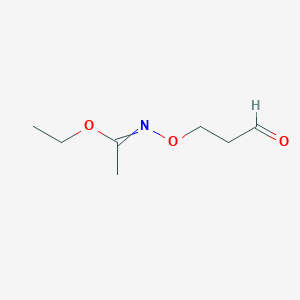

![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
